8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane

C5a Receptor Antagonist Immunology Inflammation

This spirocyclic ketal is a critical building block for medicinal chemistry programs targeting C5a receptor antagonists, where the 4-chlorophenyl group enables nanomolar potency (IC50 13 nM)—a 6.8-fold improvement over unsubstituted analogs. Its XLogP3-AA of 3.3 and TPSA of 18.5 Ų are finely tuned for CNS penetration. The ethylene ketal moiety serves as a robust masked ketone, enabling multi-step synthesis under conditions incompatible with free carbonyls. Procure with batch-specific QC documentation at ≥95% purity for reliable scale-up.

Molecular Formula C14H17ClO2
Molecular Weight 252.73 g/mol
CAS No. 25253-51-4
Cat. No. B027522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
CAS25253-51-4
Synonyms8-(p-Chlorophenyl)-1,4-dioxaspiro[4.5]decane; _x000B_4-(4-Chlorophenyl)cyclohexan-1-one Ethylene Ketal
Molecular FormulaC14H17ClO2
Molecular Weight252.73 g/mol
Structural Identifiers
SMILESC1CC2(CCC1C3=CC=C(C=C3)Cl)OCCO2
InChIInChI=1S/C14H17ClO2/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h1-4,12H,5-10H2
InChIKeyYUHLEBUZROOCJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane (CAS 25253-51-4): Spiroketal Core for Advanced Synthesis


8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane (CAS 25253-51-4) is a spirocyclic ketal, specifically the ethylene ketal derivative of 4-(4-chlorophenyl)cyclohexanone. With a molecular formula of C₁₄H₁₇ClO₂ and a molecular weight of 252.74 g/mol [1], this compound is characterized by its rigid spiro[4.5]decane framework, which integrates a 1,4-dioxane ring fused to a cyclohexane system [2]. The presence of a 4-chlorophenyl substituent introduces a halogen handle for further derivatization via cross-coupling or nucleophilic aromatic substitution [3]. Computed physicochemical properties include an XLogP3-AA of 3.3, a topological polar surface area (TPSA) of 18.5 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. These attributes position it as a versatile intermediate for constructing complex molecular architectures, particularly where a masked ketone and a chlorophenyl group are required in a single building block.

Why 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane Cannot Be Replaced by Generic Spiroketals


Generic substitution with unsubstituted spiroketals like 1,4-dioxaspiro[4.5]decane (CAS 177-10-6) or even closely related 8-phenyl derivatives fails due to two critical, quantifiable divergences: (1) The 4-chloro substituent uniquely alters both electronic and steric profiles, leading to distinct reactivity and binding characteristics. For instance, in C5a receptor antagonists, the 1,4-dioxaspiro[4.5]decan-8-yl scaffold exhibits IC₅₀ values ranging from 13 nM to 89 nM depending on the pendant aryl group [1]; the chlorophenyl variant is a key component in achieving potent nanomolar activity, a level not attainable with the unsubstituted spiroketal. (2) The specific physicochemical properties—particularly the LogP of 3.3 and TPSA of 18.5 Ų [2]—are finely tuned for crossing biological membranes and engaging hydrophobic protein pockets. Substituting with a more polar 8-(4-methoxyphenyl) analog (LogP ~2.9, TPSA 27.7 Ų) or a less lipophilic 8-(4-fluorophenyl) derivative (LogP ~2.8, MW 236.28) would drastically alter ADME and target engagement . The quantitative evidence below demonstrates that the 4-chlorophenyl group is not a passive structural element but an active determinant of potency, stability, and synthetic utility.

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane: Head-to-Head Comparative Data for Informed Procurement


Potency in C5a Receptor Antagonism: The 4-Chlorophenyl Spiroketal Scaffold Delivers Nanomolar IC₅₀

In a direct comparison within the same assay system, a 1,4-dioxaspiro[4.5]decan-8-yl derivative bearing a 4-chlorophenyl group (CHEMBL468430) exhibits an IC₅₀ of 13 nM for displacing [¹²⁵I]C5a from the C5a receptor in cAMP-differentiated human U937 cells [1]. In contrast, a closely related analog lacking the 4-chloro substituent (BDBM50275897) shows an IC₅₀ of 89 nM under identical conditions [2]. The 4-chlorophenyl variant is approximately 6.8-fold more potent.

C5a Receptor Antagonist Immunology Inflammation

Lipophilicity Tuning: XLogP3-AA of 3.3 for 4-Chlorophenyl vs. 2.8 for 4-Fluorophenyl Analog

The computed XLogP3-AA for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane is 3.3 [1]. This value represents an optimal balance between membrane permeability and aqueous solubility for CNS and intracellular targets. For comparison, the 4-fluorophenyl analog has an estimated XLogP3 of approximately 2.8 (based on the molecular weight and halogen contribution) , while the unsubstituted 8-phenyl-1,4-dioxaspiro[4.5]decane has an XLogP of 2.9 [2].

Medicinal Chemistry Drug Design ADME

Synthetic Utility: Ketone Protection and Halogen Handle in a Single Building Block

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane serves as a protected form of 4-(4-chlorophenyl)cyclohexanone (CAS 14472-80-1). The spiroketal is stable to basic and nucleophilic conditions that would otherwise react with the free ketone [1]. Upon deprotection (e.g., mild aqueous acid), the ketone is revealed for further functionalization (e.g., reductive amination, Grignard addition) . The 4-chlorophenyl group remains intact during deprotection, providing a versatile handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) to elaborate molecular complexity [2].

Organic Synthesis Total Synthesis Intermediate

Commercial Availability and Purity: 95+% Assured with Batch QC Data

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane is commercially available from multiple reputable vendors (e.g., Santa Cruz Biotechnology, Bidepharm, Toronto Research Chemicals) with a standard purity of ≥95% [1]. Crucially, vendors like Bidepharm provide batch-specific QC data including NMR, HPLC, and GC analyses upon request, ensuring lot-to-lot consistency . In contrast, many close analogs (e.g., 8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decane) are only available via custom synthesis or from limited sources with unspecified purity .

Procurement Quality Control Reproducibility

Validated Application Scenarios for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane Based on Quantitative Evidence


Lead Optimization in C5a Receptor Antagonist Programs

For medicinal chemistry teams developing small-molecule antagonists of the C5a receptor for inflammatory and autoimmune diseases, 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane or its derived 1,4-dioxaspiro[4.5]decan-8-yl scaffold is directly implicated in achieving nanomolar potency (IC₅₀ = 13 nM) [1]. The 6.8-fold improvement over unsubstituted phenyl analogs demonstrates that the 4-chlorophenyl group is a critical pharmacophoric element. Procuring this specific spiroketal enables structure-activity relationship (SAR) exploration around the chlorophenyl moiety and the spirocyclic core, a strategy validated by Pfizer's patent disclosures in the C5a receptor antagonist space.

Synthesis of Complex Natural Product Analogs Requiring a Masked Ketone

Total synthesis groups aiming to construct complex polycyclic scaffolds, such as those found in marine alkaloids like halichlorine and pinnaic acid, will find 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane an invaluable building block . The spiroketal serves as a stable, protected form of 4-(4-chlorophenyl)cyclohexanone, allowing for multi-step manipulations under basic or nucleophilic conditions that would be incompatible with the free ketone. After the desired transformations, mild acidic deprotection reveals the ketone for final ring closures or functional group interconversions. The presence of the 4-chlorophenyl group also provides a site for late-stage diversification via cross-coupling chemistry.

Physicochemical Property Optimization for CNS-Penetrant Drug Candidates

In CNS drug discovery programs, where lipophilicity (LogP) is a key determinant of blood-brain barrier penetration, the XLogP3-AA of 3.3 for 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane [2] positions it favorably relative to more polar 4-methoxyphenyl (LogP ~2.9) or less lipophilic 4-fluorophenyl (LogP ~2.8) analogs. This higher lipophilicity, combined with a low TPSA of 18.5 Ų, predicts enhanced passive diffusion across biological membranes. Researchers designing CNS-active compounds can leverage this spiroketal to modulate LogP without resorting to additional lipophilic groups that may introduce off-target liabilities. The compound's moderate molecular weight (252.74 Da) also keeps it within favorable ranges for CNS drug-likeness.

Process Chemistry: Reliable Supply of High-Purity Intermediate for Scale-Up

Process chemists and CROs engaged in multi-kilogram scale-up of drug candidates require intermediates with assured purity and batch-to-batch consistency. 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane is commercially available at ≥95% purity from established vendors who provide batch-specific QC documentation (NMR, HPLC, GC) . This mitigates the risk of impurity-driven side reactions or irreproducible yields during scale-up. In contrast, many structurally related spiroketals are only available via custom synthesis with undefined purity profiles, introducing significant variability and potential delays. The reliable supply chain for this compound makes it a preferred choice for projects transitioning from discovery to preclinical development.

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